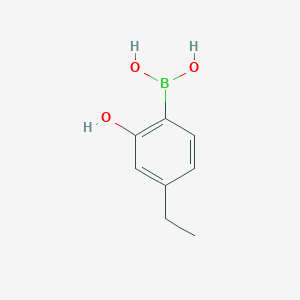

(4-Ethyl-2-hydroxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (4-etil-2-hidroxifenil)borónico es un compuesto organobórico caracterizado por la presencia de un grupo ácido borónico unido a un anillo fenilo sustituido con un grupo etilo y un grupo hidroxilo

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ácido (4-etil-2-hidroxifenil)borónico típicamente implica la borilación del haluro de arilo correspondiente. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que emplea un catalizador de paladio para facilitar el acoplamiento cruzado de un haluro de arilo con un derivado de ácido borónico . Las condiciones de reacción a menudo incluyen una base, como carbonato de potasio, y un solvente como tolueno o etanol.

Métodos de producción industrial: La producción industrial de ácido (4-etil-2-hidroxifenil)borónico puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido (4-etil-2-hidroxifenil)borónico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo ácido borónico se puede oxidar para formar fenoles u otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido borónico en un éster de boronato u otras formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo ácido borónico es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en un solvente adecuado.

Sustitución: Diversos nucleófilos, como aminas o alcoholes, en presencia de una base.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir compuestos fenólicos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados funcionalizados.

Aplicaciones Científicas De Investigación

El ácido (4-etil-2-hidroxifenil)borónico tiene numerosas aplicaciones en la investigación científica:

Biología: El compuesto se explora por su potencial como sonda biológica debido a su capacidad para interactuar con biomoléculas.

Medicina: Se están llevando a cabo investigaciones sobre su uso como precursor para el desarrollo de fármacos, particularmente en el diseño de fármacos que contienen boro.

Industria: Encuentra aplicaciones en la producción de materiales avanzados, como polímeros y componentes electrónicos, debido a sus propiedades químicas únicas.

Mecanismo De Acción

El mecanismo por el cual el ácido (4-etil-2-hidroxifenil)borónico ejerce sus efectos se basa principalmente en su capacidad para formar complejos estables con varios sustratos. El grupo ácido borónico puede interactuar con dioles, aminas y otros nucleófilos, facilitando una gama de transformaciones químicas. En procesos catalíticos, el compuesto actúa como ligando, estabilizando los complejos de metales de transición y mejorando su reactividad .

Compuestos similares:

Ácido 4-hidroxifenilborónico: Estructura similar pero carece del grupo etilo, lo que lleva a una reactividad y aplicaciones diferentes.

Ácido fenilborónico: El derivado de ácido borónico más simple, utilizado ampliamente en síntesis orgánica, pero con menos especificidad en comparación con el ácido (4-etil-2-hidroxifenil)borónico.

Ácido 4-etilfenilborónico: Carece del grupo hidroxilo, lo que afecta su capacidad para formar ciertos complejos y participar en reacciones específicas.

Singularidad: El ácido (4-etil-2-hidroxifenil)borónico es único debido a la presencia de un grupo etilo y un grupo hidroxilo en el anillo fenilo. Este patrón de sustitución dual mejora su reactividad y permite aplicaciones más diversas en comparación con sus contrapartes más simples.

Comparación Con Compuestos Similares

4-Hydroxyphenylboronic acid: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

Phenylboronic acid: The simplest boronic acid derivative, used widely in organic synthesis but with less specificity compared to (4-Ethyl-2-hydroxyphenyl)boronic acid.

4-Ethylphenylboronic acid: Lacks the hydroxyl group, affecting its ability to form certain complexes and participate in specific reactions.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl ring. This dual substitution pattern enhances its reactivity and allows for more diverse applications compared to its simpler counterparts.

Propiedades

Número CAS |

259209-34-2 |

|---|---|

Fórmula molecular |

C8H11BO3 |

Peso molecular |

165.98 g/mol |

Nombre IUPAC |

(4-ethyl-2-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C8H11BO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10-12H,2H2,1H3 |

Clave InChI |

HHEKVGYUJOTLRK-UHFFFAOYSA-N |

SMILES canónico |

B(C1=C(C=C(C=C1)CC)O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)

![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)

![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)